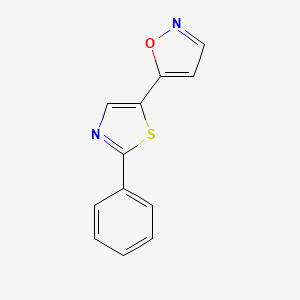

5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

Description

Significance of Heterocyclic Scaffolds in Chemical Biology

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in the field of chemical biology. Their structural diversity and ability to engage in a wide range of intermolecular interactions, such as hydrogen bonding and pi-stacking, make them ideal scaffolds for the design of biologically active molecules. A vast number of pharmaceuticals and natural products incorporate heterocyclic moieties, underscoring their significance in medicine and biochemistry. These scaffolds provide a three-dimensional framework that can be precisely decorated with functional groups to optimize binding to biological targets like enzymes and receptors.

The Isoxazole (B147169) Moiety as a Privileged Pharmacophore in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is recognized as a "privileged pharmacophore" in drug discovery. This designation stems from its presence in a multitude of compounds with diverse and potent biological activities. The isoxazole nucleus is known to be metabolically stable and can act as a bioisostere for other functional groups, enhancing the drug-like properties of a molecule. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

The Thiazole (B1198619) Moiety in Chemical and Medicinal Research

The thiazole ring, a five-membered heterocycle containing a sulfur and a nitrogen atom, is another cornerstone in medicinal chemistry. This scaffold is a key component in a number of clinically used drugs and natural products, including vitamin B1 (thiamine). Thiazole derivatives are known to possess a wide array of biological activities, such as antimicrobial, antiviral, and anticancer properties. The sulfur atom in the thiazole ring can participate in unique interactions with biological targets, contributing to the potency and selectivity of thiazole-containing compounds.

Rationale for Combining Isoxazole and Thiazole Nuclei in Chemical Design

The rationale for combining isoxazole and thiazole nuclei into a single molecule is rooted in the principles of molecular hybridization. This approach seeks to synergize the favorable attributes of both pharmacophores. The resulting hybrid molecule may benefit from the metabolic stability and diverse bioactivity of the isoxazole ring, complemented by the unique electronic properties and biological versatility of the thiazole moiety. Such combinations can lead to the discovery of novel chemical entities with unique structure-activity relationships and potentially enhanced therapeutic efficacy. The linkage of these two rings can be achieved in various ways, leading to a wide range of structural isomers with distinct biological profiles.

Overview of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole as a Research Focus

While extensive research has been conducted on isoxazole and thiazole derivatives as separate classes of compounds, the specific molecule this compound has been the subject of more focused investigation. This particular arrangement, featuring a phenyl-substituted thiazole ring linked at its 5-position to the 5-position of an isoxazole ring, presents a unique chemical architecture. Research into this and structurally similar compounds aims to explore the therapeutic potential arising from the specific connectivity and spatial arrangement of these two important heterocyclic systems. Studies on analogous compounds suggest that this scaffold may hold promise in the development of new anticancer and antimicrobial agents. The exploration of its synthesis and biological activity is crucial to unlocking its potential in medicinal chemistry.

Research Findings on Related Isoxazole-Thiazole Derivatives

Given the limited direct research on this compound, the following table summarizes the biological activities of closely related isoxazole-thiazole hybrid compounds to illustrate the potential of this chemical class.

| Compound Class | Biological Activity | Key Findings |

| 5-(Thiazol-5-yl)-4,5-dihydroisoxazoles | Anticancer, Antifungal, Antibiotic, Antiviral | A library of these compounds was synthesized for biological evaluation, highlighting the potential for diverse bioactivities. acs.org |

| Phenyl Thiazole Derivatives | Antimicrobial, Antitubercular | Various derivatives have shown significant activity against Mycobacterium tuberculosis and other microbial strains. researchgate.net |

| N-(5-[2-(anilino)-1,3-thiazol-4-yl]-1,2-oxazol-3-yl) derivatives | Antitubercular | These compounds have demonstrated strong activity against susceptible and resistant strains of M. tuberculosis. ijpca.org |

| Isoxazole-based chalcones and dihydropyrazoles | Antimicrobial, Antioxidant, Anticancer | These related structures show that the isoxazole core is a versatile starting point for compounds with a range of biological effects. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenyl-1,3-thiazol-5-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c1-2-4-9(5-3-1)12-13-8-11(16-12)10-6-7-14-15-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFVPTDWSLJLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=CC=NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Phenyl 1,3 Thiazol 5 Yl Isoxazole and Its Analogues

Established Synthetic Routes to Isoxazole-Thiazole Hybrid Systems

Traditional synthetic strategies for constructing isoxazole-thiazole hybrids typically involve the sequential or convergent synthesis of the individual heterocyclic rings. These methods are well-documented and provide reliable access to the target compounds.

The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, is a cornerstone for isoxazole (B147169) ring synthesis. researchgate.net This reaction is highly efficient and regioselective, making it a preferred method for constructing the 5-substituted isoxazole moiety found in the target compound. nih.gov

The general mechanism involves the in situ generation of a nitrile oxide from an aldoxime or hydroximoyl chloride, which then reacts with a suitable alkyne. nih.govmdpi.com For the synthesis of a 5-(thiazolyl)isoxazole derivative, the key step would be the reaction of a thiazole-containing alkyne with a nitrile oxide or, conversely, a thiazole-substituted nitrile oxide with an alkyne.

Key features of this method include:

Nitrile Oxide Generation: Nitrile oxides are typically unstable and are generated in situ from precursors like hydroximoyl chlorides via dehydrohalogenation with a base, or from primary nitro compounds through dehydration. nih.govorganic-chemistry.org

Regioselectivity: The reaction of terminal alkynes with nitrile oxides generally yields 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov

Versatility: A wide range of substituents can be incorporated into both the nitrile oxide and the alkyne components, allowing for the creation of diverse isoxazole libraries. organic-chemistry.org

| Reaction Type | Precursors | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | Terminal Alkynes and Hydroxyimidoyl Chlorides | Standard route to 3,5-isoxazoles; nitrile oxide generated in situ. | nih.gov |

| One-Pot, Two-Step Transformation | Phenyl Vinylic Selenide and Nitrile Oxides | Involves subsequent oxidation-elimination to yield 3-substituted isoxazoles. | organic-chemistry.org |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | N-propargylbenzimidazole oxime | Efficient for constructing polycyclic fused heterocyclic systems in a single step. | mdpi.com |

| Sonogashira Coupling-Cycloaddition | Acid Chlorides, Terminal Alkynes, Hydroximoyl Chlorides | One-pot, three-component reaction to furnish 3,4,5-substituted isoxazoles. | organic-chemistry.org |

The Hantzsch thiazole (B1198619) synthesis is the most prominent and widely used cyclocondensation method for forming the thiazole ring. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. wikipedia.org To construct the 2-phenyl-1,3-thiazole portion of the target molecule, benzothioamide would be reacted with an appropriate α-haloketone that bears a group suitable for subsequent elaboration into the isoxazole ring.

The steps for a potential synthesis are:

Reaction of an α-haloketone (e.g., 3-bromo-1-propyne) with benzothioamide to form 5-ethynyl-2-phenyl-1,3-thiazole.

Subsequent 1,3-dipolar cycloaddition of the resulting thiazole-alkyne with a nitrile oxide to form the final hybrid molecule.

Variations of this approach have been developed to improve yields and expand the substrate scope. nih.govresearchgate.net

| Method | Reactants | Description | Reference |

| Hantzsch Thiazole Synthesis | α-Haloketones and Thioamides | A classic and reliable method for forming substituted thiazoles. | wikipedia.org |

| Cook-Heilbron Synthesis | α-Aminonitrile and Carbon Disulfide | An alternative route for thiazole ring formation. | wikipedia.org |

| Iodine-Mediated Condensation | Ketone and Thiourea | A modified approach that can be enhanced by microwave irradiation. | researchgate.net |

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from three or more starting materials in a single pot. nih.govnih.gov This approach aligns with the principles of green chemistry by improving atom economy, reducing waste, and simplifying purification procedures. nih.govresearchgate.net

For isoxazole-thiazole systems, an MCR could be designed to form both rings concurrently or in a sequential one-pot fashion. For instance, a reaction could involve an aldehyde, hydroxylamine hydrochloride, and a β-keto ester to form an isoxazole intermediate, which could then be functionalized and reacted with components to build the thiazole ring. nih.gov While specific MCRs for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole are not extensively detailed, the principles of MCRs are broadly applicable to the synthesis of N,O-heterocycles. researchgate.netigi-global.com

| MCR Type | Components | Product Type | Advantages | Reference |

| Three-Component | Substituted Aldehydes, Methyl Acetoacetate, Hydroxylamine Hydrochloride | Substituted Isoxazoles | Eco-friendly, less time-consuming, excellent atom economy. | nih.gov |

| Ugi Tetrazole Four-Component Reaction (UT-4CR) | Amine, Carbonyl, Isonitrile, Azide | 1,5-disubstituted tetrazoles | Broad reaction scope, good yields for complex heterocycles. | acs.org |

Novel and Sustainable Chemistry Approaches in Isoxazole-Thiazole Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These include the avoidance of toxic metal catalysts and the use of alternative energy sources like microwave irradiation to accelerate reactions.

The development of metal-free synthetic protocols is a key goal of green chemistry. For isoxazole-thiazole synthesis, this involves finding alternatives to metal catalysts often used in cross-coupling and cycloaddition reactions.

Examples of metal-free approaches include:

Organocatalysis: The use of small organic molecules, such as DABCO, to catalyze the dehydration of primary nitro compounds for nitrile oxide generation. organic-chemistry.org

Catalyst-Free Cycloadditions: Under specific conditions, such as mechanochemical ball-milling, the 1,3-dipolar cycloaddition between alkynes and hydroxyimidoyl chlorides can proceed efficiently without a catalyst. nih.gov

Use of Non-Metallic Reagents: Reagents like N-chlorosuccinimide can be used for the in situ activation of oximes to generate nitrile oxides, providing a metal-free alternative for the isoxazole ring formation. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. abap.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to minutes, while also increasing product yields and purity. organic-chemistry.orgresearchgate.net

Both isoxazole and thiazole syntheses have been shown to benefit significantly from microwave heating:

Isoxazole Synthesis: Microwave irradiation has been successfully applied to the three-component Sonogashira coupling-cycloaddition sequence, reducing the reaction time from several days to just 30 minutes and minimizing the formation of byproducts. organic-chemistry.org It is also used in the reaction of chalcones with hydroxylamine hydrochloride to produce isoxazoles efficiently. abap.co.innveo.org

Thiazole Synthesis: The iodine-mediated condensation of ketones with thiourea to form thiazoles is substantially enhanced under microwave irradiation, leading to better yields in a fraction of the time compared to conventional heating. researchgate.netbepls.com

| Synthesis | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |

| Isoxazole Synthesis (Coupling-Cycloaddition) | Several Days | 30 minutes | Drastic reduction in reaction time and byproduct formation. | organic-chemistry.org |

| Thiazole Synthesis (Condensation) | 12 hours | A few minutes | Increased reaction rate and enhanced yield (from 45-65% to 70-92%). | researchgate.net |

| Isoxazole Synthesis (from Chalcones) | Not specified | 10-15 minutes | High selectivity and better product yield. | abap.co.in |

Ultrasound-Mediated Reaction Protocols

Ultrasound irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds like thiazoles and isoxazoles. mdpi.comwisdomlib.org This sonochemical approach accelerates reaction rates, often leading to higher yields in substantially shorter timeframes. wisdomlib.org The mechanism behind this enhancement involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures, driving chemical reactions forward. mdpi.com

For the synthesis of thiazolyl isoxazole scaffolds, ultrasound can be employed in key steps, such as the cycloaddition reaction to form the isoxazole ring. For instance, the reaction of heteroaryl chalcones with hydroxylamine hydrochloride can be efficiently conducted by sonicating the mixture at room temperature. nanobioletters.com This method avoids the need for high temperatures and prolonged reaction times typically associated with traditional reflux methods. wisdomlib.org Furthermore, ultrasound-assisted syntheses can often be performed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, minimizing waste and the use of hazardous substances. mdpi.comnih.gov Research has demonstrated that yields for isoxazole derivatives can increase from 56-80% under conventional conditions to 84-96% with ultrasound irradiation. preprints.org

The application of ultrasound not only improves efficiency but also simplifies product work-up and purification, making it a highly attractive and sustainable method for synthesizing this compound and its analogues. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Isoxazole Derivatives An interactive data table is available in the online version of this article.

| Parameter | Conventional Heating | Ultrasound Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 30 - 150 minutes | 2 - 40 minutes | wisdomlib.org, nanobioletters.com |

| Yield | 56% - 80% | 84% - 96% | preprints.org |

| Energy Consumption | High | Low | mdpi.com |

| Solvent | Often organic solvents | Water, ethanol, or solvent-free | mdpi.com, nih.gov |

| Conditions | High temperature (reflux) | Room temperature | nanobioletters.com |

Nanocatalysis in Heterocyclic Synthesis

The use of nanocatalysts represents a significant advancement in the synthesis of heterocyclic compounds, aligning with the principles of green chemistry by offering high efficiency, selectivity, and reusability. mdpi.com For the construction of the thiazole and isoxazole rings present in the target scaffold, various metal nanoparticles (NPs) have been utilized to catalyze key bond-forming reactions. These nanocatalysts provide a large surface area of active sites, leading to enhanced reaction rates and often allowing for milder reaction conditions. mdpi.com

A prominent example is the use of magnetically separable nanoparticles, such as nickel ferrite (NiFe₂) and magnetite (Fe₃O₄), in the synthesis of thiazole and oxazole derivatives. mdpi.comnih.gov These catalysts are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of catalytic activity. nih.gov This simplifies the purification process and reduces chemical waste. For example, NiFe₂O₄ nanoparticles have been successfully employed as a reusable catalyst in a one-pot, multicomponent synthesis of thiazole scaffolds in an ethanol:water solvent system. nih.govsemanticscholar.org

The application of nanocatalysis extends to the synthesis of the isoxazole moiety as well. Magnetically separable Fe₃O₄ nanoparticles, biosynthesized using plant extracts, have been used to catalyze the formation of oxazole/isoxazole rings. mdpi.com These nanocatalyzed methods are characterized by their operational simplicity, cost-effectiveness, and environmental friendliness, making them a superior alternative to traditional homogeneous catalysts for the scalable synthesis of complex heterocyclic systems. mdpi.com

Table 2: Nanocatalysts in the Synthesis of Thiazole and Isoxazole Scaffolds An interactive data table is available in the online version of this article.

| Nanocatalyst | Target Heterocycle | Key Advantages | Reference |

|---|---|---|---|

| NiFe₂O₄ NPs | Thiazole | Reusable, efficient in green solvents, one-pot synthesis | nih.gov, semanticscholar.org |

| Fe₃O₄ MNPs | Oxazole/Isoxazole | Magnetically separable, green biosynthesis, reusable | researchgate.net, mdpi.com |

| Chitosan-capped CaO | Thiazole | Biocatalyst, mild conditions, high yield | nih.gov |

Derivatization Strategies for Structural Diversification

Structural modification of the parent this compound molecule is crucial for tuning its physicochemical properties and biological activities. Derivatization can be strategically performed at three main locations: the phenyl substituent, the isoxazole ring, and the thiazole ring.

Functionalization of the Phenyl Substituent

These substitutions can alter the electronic nature of the entire heterocyclic system, which can be critical for its interaction with biological targets. ut.ac.ir The specific position of the substituent on the phenyl ring is also important; studies have shown that meta- and para-substitutions can lead to more potent biological activity compared to ortho-substitutions. mdpi.com Functionalization can also involve more complex moieties; for instance, adding a linear hydrophobic tail to the para position of the phenyl ring has been shown to enhance the antiflaviviral activity of phenylthiazole compounds. nih.gov

Table 3: Examples of Functional Groups Introduced onto the Phenyl Ring of 2-Phenylthiazole Analogues An interactive data table is available in the online version of this article.

| Substituent Group | Position on Phenyl Ring | Synthetic Method | Potential Effect | Reference |

|---|---|---|---|---|

| Methoxy (-OCH₃) | para- | Nucleophilic substitution | Improved biological activity | nih.gov |

| Acetamido (-NHCOCH₃) | para- | Acylation of amino group | Increased cytotoxic activity | ut.ac.ir |

| Bromo (-Br) | para- | Electrophilic bromination | Altered biological potency | ut.ac.ir |

Modifications at the Isoxazole Ring

The isoxazole ring is a versatile component that can be readily functionalized to create diverse analogues. mdpi.com The weak N-O bond and the specific reactivity of the ring's carbon atoms make it a valuable synthetic intermediate. nih.gov One of the primary methods for modifying the isoxazole ring involves the deprotonation of C-H bonds, followed by quenching with an electrophile. scripps.edu The protons at the C4 and C5 positions of the isoxazole ring can be selectively removed using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate can then react with a wide range of electrophiles—such as alkyl halides, aldehydes, ketones, or carbon dioxide—to introduce new substituents at these positions. scripps.edu

This strategy allows for the controlled installation of various functional groups, which is essential for structure-activity relationship (SAR) studies. The ease of modification allows chemists to systematically alter the steric and electronic properties of this part of the molecule to optimize its function. researchgate.net

Table 4: Derivatization Reactions at the Isoxazole Ring An interactive data table is available in the online version of this article.

| Position | Reagents | Electrophile | Introduced Substituent | Reference |

|---|---|---|---|---|

| C4 or C5 | n-BuLi or LDA | R-X (Alkyl Halide) | Alkyl group (-R) | scripps.edu |

| C4 or C5 | n-BuLi or LDA | R₁COR₂ (Ketone) | Hydroxyalkyl group (-C(OH)R₁R₂) | scripps.edu |

| C4 or C5 | n-BuLi or LDA | CO₂ (Carbon Dioxide) | Carboxylic acid group (-COOH) | scripps.edu |

Substitutions on the Thiazole Ring

The thiazole ring offers another site for structural diversification, primarily at the C4 position, which is unsubstituted in the parent molecule. The most common and versatile method for synthesizing C4-substituted 2-phenylthiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide (in this case, thiobenzamide). nih.gov By choosing an appropriately substituted α-haloketone, a wide variety of functional groups can be introduced at the C4 position of the resulting thiazole ring.

For example, reacting thiobenzamide with 3-bromo-2-butanone would yield a 4-methyl-2-phenylthiazole core. This modularity is a key advantage, allowing for the synthesis of a large library of analogues for screening purposes. The reactivity of the thiazole ring itself can also be exploited. While the C2 position is the most electron-deficient, electrophilic substitution can occur at C4 or C5, depending on the directing effects of the existing substituents. pharmaguideline.com Nucleophilic substitution of a halogen atom placed at the C4 position is also a viable strategy for introducing new functionalities. pharmaguideline.com

Table 5: Examples of C4-Substituents on the Thiazole Ring via Hantzsch Synthesis An interactive data table is available in the online version of this article.

| α-Haloketone Precursor | C4-Substituent | Resulting Thiazole Core |

|---|---|---|

| 3-Chloro-2-butanone | Methyl (-CH₃) | 4-Methyl-2-phenyl-1,3-thiazole |

| 2-Bromoacetophenone | Phenyl (-C₆H₅) | 2,4-Diphenyl-1,3-thiazole |

| Ethyl bromopyruvate | Ester (-COOEt) | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate |

Computational and Theoretical Investigations of 5 2 Phenyl 1,3 Thiazol 5 Yl Isoxazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules, offering insights into their stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. acu.edu.inscienceopen.com For thiazole-containing derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6–311++G(d,p), are applied to determine optimized molecular geometries, vibrational frequencies, and electronic properties in the gas phase. acu.edu.inresearchgate.netresearchgate.net These theoretical calculations help confirm the composition and structure of newly synthesized compounds. researchgate.net

DFT is also utilized to calculate key quantum chemical parameters that describe the molecule's reactivity. researchgate.net The molecular electrostatic potential (MEP) map, derived from DFT calculations, is particularly useful for identifying chemical reactive sites, visualizing electron density distribution, and predicting regions susceptible to electrophilic and nucleophilic attack. acu.edu.in Furthermore, DFT serves as an effective method for evaluating the electronic properties and structural characteristics of π-conjugated systems containing thiazole (B1198619) rings, which is crucial for the design of materials with specific optoelectronic properties. scienceopen.com Theoretical studies on related oxadiazole-thiol derivatives use DFT to investigate ground and excited state properties, which is vital for designing efficient photosensitizers for applications like dye-sensitized solar cells (DSSCs). researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are fundamental in describing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower stability.

FMO analysis is critical for predicting the regioselectivity of chemical reactions. In the synthesis of thiazole derivatives, such as thiazolo[3,2-b] nih.govnih.govnih.govtriazoles, reactions can potentially yield multiple regioisomeric products. ucm.es Computational analysis of the FMOs of reactants can help predict which atoms are most likely to interact, thereby guiding the synthesis toward a single, desired regioisomer. ucm.es This approach is particularly valuable in complex cyclocondensation reactions. The distribution of HOMO and LUMO across the molecular structure indicates the regions that are electron-donating (HOMO) and electron-accepting (LUMO), providing a theoretical basis for understanding reaction mechanisms, including 1,3-dipolar cycloadditions. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico techniques used to predict how a ligand, such as a 5-(2-phenyl-1,3-thiazol-5-yl)isoxazole derivative, might interact with a biological target, typically a protein or enzyme. These methods are essential in modern drug discovery for identifying potential therapeutic agents.

Molecular docking simulations are performed to investigate the binding modes and interactions of thiazole derivatives within the active sites of specific protein targets. nih.govmdpi.com For instance, studies on thiazole conjugates as potential anti-cancer agents have used docking to explore interactions with targets like the human RND1 GTPase (PDB ID: 2CLS). nih.gov These simulations reveal key binding interactions, such as hydrogen bonds, arene-cation interactions, and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.govmdpi.com

In studies of thiazole derivatives targeting tubulin polymerization, docking has been used to understand how these compounds bind to the colchicine (B1669291) binding site of tubulin (PDB ID: 4O2B). researchgate.net Similarly, docking studies on thiazole carboxamide derivatives with cyclooxygenase (COX) enzymes (COX-1 and COX-2) have helped identify probable binding patterns and key interactions with residues like Gln158 and Arg108. nih.govnih.gov The analysis of these interactions is crucial for structure-activity relationship (SAR) studies, which aim to elucidate how specific molecular features contribute to the biological activity of a compound series. researchgate.net

| Compound/Derivative | Protein Target | Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|

| Thiazole Conjugate (Compound 1) | RND1 GTPase (2CLS) | Lys106 | Arene-cation, Arene-sigma | nih.gov |

| Thiazole Conjugate (Compound 5b) | Rho6 Protein | Gln158, Arg108 | Hydrogen bond, Arene-cation | nih.gov |

| Thiazole Carboxamide (2a) | COX-1 | - | Steric and electronic penalties noted | nih.gov |

| (4S, 5S)-5-(1,3-diaryl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | CYP51Ca | Thr122, Phe126, Tyr132, Gly307 | Hydrophobic and hydrophilic interactions | mdpi.com |

| 2,4-disubstituted thiazole (Compound 7c, 9a) | Tubulin (4O2B) | - | Binding in colchicine site | researchgate.net |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding free energy (ΔGbind) in kcal/mol. nih.govnih.gov This value estimates the strength of the interaction between the ligand and its target; a more negative value typically indicates a stronger and more favorable interaction. For example, docking studies of novel thiazole derivatives against the Rho6 protein showed good docking scores, suggesting promising inhibitory activity. nih.gov

To refine these predictions, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are used. nih.gov MM/GBSA calculations provide a more accurate estimation of the binding free energy. In a study of thiazole carboxamide derivatives as COX inhibitors, MM/GBSA analysis yielded ΔGbind values ranging from -43.39 to -70.72 kcal/mol for the COX-1 and COX-2 isozymes, respectively. nih.gov These predicted affinities are often correlated with experimental biological data, such as IC50 values, to validate the computational models. nih.gov

| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) | Calculation Method | Source |

|---|---|---|---|---|

| Thiazole Conjugate (Compound 1) | Rho6 Protein | -6.8 | Docking Score | nih.gov |

| Thiazole Conjugate (Compound 5a) | Rho6 Protein | -8.2 | Docking Score | nih.gov |

| Thiazole Conjugate (Compound 5b) | Rho6 Protein | -9.4 | Docking Score | nih.gov |

| Thiazole Carboxamide (2a) | COX-1 | -50.75 | MM/GBSA (ΔGbind) | nih.gov |

| Thiazole Carboxamide (2b) | COX-1 | -43.39 | MM/GBSA (ΔGbind) | nih.gov |

| Thiazole Carboxamide (2a) | COX-2 | -58.07 | MM/GBSA (ΔGbind) | nih.gov |

| Thiazole Carboxamide (2b) | COX-2 | -70.72 | MM/GBSA (ΔGbind) | nih.gov |

Advanced Conformational and Electronic Structure Analyses

Understanding the three-dimensional shape (conformation) and electronic landscape of a molecule is crucial for predicting its physical properties and biological activity. Advanced computational and experimental techniques provide detailed insights into these characteristics.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps various properties onto the molecular surface, helping to identify and analyze close contacts like hydrogen bonds and π-π stacking interactions that stabilize the crystal structure. nih.govresearchgate.net For a related compound, 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, analysis revealed that the crystal structure is stabilized by N—H⋯N and C—H⋯N hydrogen bonds, as well as π–π stacking interactions between thiadiazole rings. nih.govresearchgate.net Such supramolecular structures are formed through a combination of these specific interactions. nih.gov These analyses provide a deeper understanding of the non-covalent forces that govern molecular recognition and self-assembly.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed by partitioning the crystal space into regions where the electron density of a promolecule (a theoretical molecule within the crystal) is greater than that of all other surrounding promolecules. The resulting surface is color-coded to highlight different types of close contacts between atoms, providing a detailed picture of the forces holding the crystal together.

dnorm Surface: This surface maps the normalized contact distance, which helps in identifying regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

Without experimental crystal structure data for this compound, a Hirshfeld surface analysis cannot be performed. Consequently, no data on the percentage contributions of various intermolecular contacts is available.

Electronic Property Correlations with Reactivity

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial in determining its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties and derive various reactivity descriptors.

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. A low HOMO-LUMO energy gap generally implies higher chemical reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -(I+A)/2).

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is used to predict regions of electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).

As no computational studies on this compound have been published, data for its electronic properties and reactivity descriptors are not available.

Elucidation of Biological Activity Mechanisms and Targets for Isoxazole Thiazole Hybrids

Antimicrobial Activity Investigations

Isoxazole-thiazole hybrids have emerged as potent antimicrobial agents, exhibiting activity against a wide range of pathogens, including bacteria, fungi, viruses, and mycobacteria. Their efficacy stems from diverse mechanisms of action that disrupt essential cellular processes in these microorganisms.

Antibacterial Mechanisms

The antibacterial prowess of isoxazole-thiazole derivatives is attributed to their ability to interfere with critical bacterial functions, leading to either bacteriostatic or bactericidal outcomes. Research has highlighted several key mechanisms:

Inhibition of Cell Division: A significant antibacterial strategy employed by some thiazole (B1198619) derivatives involves the disruption of bacterial cell division. These compounds have been found to target the FtsZ protein, a crucial component of the cytokinetic Z-ring. By stimulating the polymerization of FtsZ, these molecules disrupt its dynamic assembly, leading to the inhibition of Z-ring formation and ultimately preventing cell division. This mechanism has been observed in both Gram-positive and Gram-negative bacteria.

DNA Gyrase Inhibition: Certain isoxazole-thiazole hybrids have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the gyrase B subunit (GyrB), these compounds block the enzyme's ATPase activity, which is vital for its function. This inhibition leads to the accumulation of DNA strand breaks and subsequent cell death. This mechanism is particularly relevant for their activity against Mycobacterium species.

Synergistic Effects: The hybridization of isoxazole (B147169) and triazole moieties has been shown to produce a synergistic antibacterial effect, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. This enhanced activity is often attributed to the combined pharmacophoric features of the two heterocyclic rings.

Antifungal Pathways

The antifungal activity of isoxazole-thiazole hybrids is primarily directed against the fungal cell membrane and cell wall, two structures essential for fungal viability and pathogenesis.

Ergosterol (B1671047) Biosynthesis Inhibition: A predominant mechanism of antifungal action is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Isoxazole-thiazole derivatives, much like the widely used azole antifungals, target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical in the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Cell Wall Disruption: Some thiazole derivatives have been shown to interfere with the fungal cell wall structure. The fungal cell wall is a dynamic and essential organelle that protects the cell from osmotic stress. Studies using osmotic protectants like sorbitol have shown that the antifungal activity of certain thiazole compounds is reduced in their presence, suggesting that the cell wall is a primary target. The disruption of cell wall biosynthesis can lead to cell lysis and death.

The lipophilicity of these derivatives has been noted as a significant factor in their antifungal activity, with higher lipophilicity often correlating with increased efficacy.

Antiviral Modalities

Isoxazole and thiazole derivatives have demonstrated promising antiviral activities against a range of viruses, including HIV, coronaviruses, and adenoviruses. Their mechanisms of action are often multifaceted, targeting both viral and host cellular processes.

Inhibition of Viral Replication and Gene Expression: Several studies have shown that isoxazole and thiazole derivatives can potently inhibit viral replication. One identified mechanism involves the alteration of viral RNA processing and accumulation. For instance, the thiazole-5-carboxamide (B1230067) derivative GPS491 has been shown to inhibit HIV-1 gene expression by altering the production of unspliced, singly spliced, and multiply spliced viral RNAs. This compound also demonstrated efficacy against adenoviruses and multiple coronaviruses by inhibiting viral structural protein expression.

Targeting Host Cell Factors: A notable antiviral strategy of some isoxazole sulfonamides is the targeting of host cellular factors essential for viral replication, rather than viral proteins themselves. This approach can be advantageous as it may be less prone to the development of viral resistance. These compounds have been shown to impair a step in the viral life cycle necessary for the activation of viral gene expression, independent of the viral Tat protein.

Protease Inhibition: The main protease (Mpro) of viruses like SARS-CoV-2 is a critical enzyme for viral replication, making it an attractive drug target. Thiazole-based analogs have been designed and shown to exhibit inhibitory activity against SARS-CoV-2 Mpro.

Anti-Tubercular Activity and Efflux Pump Evasion

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Isoxazole-thiazole hybrids have shown significant promise in this area.

Bactericidal Activity against Drug-Resistant Strains: Substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Efflux Pump Evasion: A key challenge in treating mycobacterial infections is the presence of efflux pumps, which actively transport drugs out of the bacterial cell, leading to reduced efficacy. A significant advantage of certain 2-aminothiazolyl isoxazoles is their low propensity to be substrates of these efflux pumps. This ability to evade efflux mechanisms allows the compounds to accumulate to effective concentrations within the mycobacteria. The inhibition of efflux pumps is a recognized strategy to combat drug resistance in mycobacteria.

Inhibition of DNA Gyrase B: The anti-tubercular activity of some aminobenzimidazole-class compounds, which share structural similarities with isoxazole-thiazole hybrids, has been attributed to the inhibition of the gyrase B enzyme. This inhibition disrupts essential DNA processes in M. tuberculosis.

Anti-inflammatory Response Pathways

While specific studies on "5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole" are limited, the broader class of isoxazole and thiazole derivatives has been recognized for its anti-inflammatory properties. The primary mechanisms underlying this activity involve the modulation of key enzymes and signaling molecules in the inflammatory cascade.

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX-1 and COX-2, isoxazole derivatives can reduce the production of prostaglandins, thereby alleviating pain and inflammation. Similarly, inhibition of LOX pathways can decrease the synthesis of leukotrienes, which are involved in various inflammatory responses.

Furthermore, some isoxazole-thiazole hybrids may exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines play a central role in orchestrating the inflammatory response, and their inhibition can lead to a significant reduction in inflammation.

Anticancer Activity and Cellular Targets

Isoxazole-thiazole hybrids have emerged as a promising class of compounds with significant anticancer potential, demonstrating cytotoxic activity against a variety of human cancer cell lines. Their mechanisms of action are diverse, targeting multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis: A primary mechanism by which many isoxazole and thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. These compounds can trigger apoptosis through various signaling pathways, leading to the organized dismantling of cancer cells. For instance, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle and ultimately leading to apoptosis.

Topoisomerase II Inhibition: Certain thiazole derivatives have been identified as topoisomerase II inhibitors. Topoisomerase II is an essential enzyme that modulates the topology of DNA and is crucial for DNA replication and chromosome segregation. By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptotic cell death in cancer cells.

Kinase Inhibition: Many cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and angiogenesis, are controlled by protein kinases. Isoxazole-thiazole hybrids have been investigated as kinase inhibitors. For example, some thiazole derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can potentially restrict tumor growth and metastasis.

The following table summarizes the cytotoxic activity of selected isoxazole and thiazole derivatives against various cancer cell lines:

| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |

| Isoxazole Derivatives | HeLa, Hep3B, MCF-7 | Not specified | |

| Isoxazole-dihydropyrazole hybrids | Prostate cancer cells | Not specified | |

| Thiazole derivative | HepG-2, MCF-7 | Topoisomerase II inhibition | |

| Thiazole derivatives | MCF-7, HepG2 | VEGFR-2 inhibition, Apoptosis induction, Cell cycle arrest |

Enzyme Inhibition (e.g., HDAC, COX2, VEGFR-2)

Isoxazole-thiazole derivatives have been identified as potent inhibitors of several key enzymes involved in pathophysiology, including histone deacetylases (HDACs), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor-2 (VEGFR-2).

Histone Deacetylase (HDAC) Inhibition: Certain isoxazole-containing compounds have been investigated as HDAC inhibitors. nih.govresearchgate.net For instance, inhibitors based on a 3-hydroxy-isoxazole zinc binding group (ZBG) have been developed. nih.govresearchgate.nettandfonline.comunica.it Molecular docking studies suggest that the 3-hydroxy-isoxazole moiety can establish a bidentate coordination with the catalytic Zn2+ ion in the active site of HDAC6. nih.gov While many developed inhibitors utilize a hydroxamic acid ZBG, concerns about genotoxicity have prompted research into alternatives like the isoxazole scaffold. nih.gov Some of these novel isoxazole-based compounds have shown good potency in inhibiting HDAC6, with the most active candidates achieving an IC50 value of 700 nM. nih.govresearchgate.nettandfonline.comunica.it

Cyclooxygenase-2 (COX-2) Inhibition: The inhibition of COX enzymes is a key mechanism for anti-inflammatory drugs. Isoxazole and thiazole derivatives have demonstrated significant COX inhibitory activity. nih.govmdpi.com Studies have shown that many heterocyclic compounds containing pyrazole, tetrazole, isoxazole, and thiazole moieties can act as COX inhibitors. nih.govnih.gov For example, a series of newly synthesized isoxazole derivatives showed excellent, dose-dependent in vitro inhibition of COX-2, with selectivity over COX-1. frontiersin.org The most potent compound in this series, C6, had an IC50 value of 0.55 ± 0.03 µM for COX-2. frontiersin.org The design of these molecules often aims to create safer and more specific inhibitors compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Blocking VEGFR-2 signaling is a key strategy in cancer therapy. nih.gov Numerous isoxazole and thiazole hybrids have been developed as VEGFR-2 inhibitors. mdpi.commdpi.com For instance, a series of quinazoline-thiazole hybrids were designed as antiproliferative and anti-angiogenic agents, showing a high degree of similarity to the known inhibitor sorafenib (B1663141) in their binding pose within the VEGFR-2 active site. nih.gov In another study, a newly synthesized benzothiazole (B30560) hybrid, compound 4a, emerged as a potent VEGFR-2 inhibitor with an IC50 of 91 nM. figshare.com Molecular docking studies of isoxazole derivatives have shown a strong affinity for key amino acids in the VEGFR-2 binding site, such as Cys:919, Asp:1046, and Glu:885. nih.gov

Table 1: Enzyme Inhibitory Activity of Isoxazole-Thiazole Derivatives

| Compound Class | Target Enzyme | Key Findings | IC50 Values |

|---|---|---|---|

| 3-Hydroxy-isoxazole derivatives | HDAC6 | Coordination with catalytic Zn2+ in the active site. | 700 nM (best candidate) nih.govresearchgate.nettandfonline.comunica.it |

| Isoxazole derivatives | COX-2 | Selective inhibition over COX-1. | 0.55 ± 0.03 µM (Compound C6) frontiersin.org |

| Quinazoline-thiazole hybrids | VEGFR-2 | Similar binding pose to sorafenib. | 1.83-4.24 µM (on HepG2 cells) nih.gov |

| Benzothiazole hybrids | VEGFR-2 | Potent inhibition of the enzyme. | 91 nM (Compound 4a) figshare.com |

Cell Growth Inhibition and Apoptosis Induction

A significant aspect of the anticancer potential of isoxazole-thiazole hybrids lies in their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.

These compounds have demonstrated cytotoxic effects across various cancer cell lines. For example, novel isoxazole derivatives have shown significant antiproliferative and pro-apoptotic activities in K562 leukemia cells, with some derivatives inducing apoptosis in over 50% of the cells at specific concentrations. nih.gov Similarly, isoxazoline-1,3,4-thiadiazole hybrids derived from (S)-verbenone displayed noteworthy cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, inducing apoptosis via the caspase-3/7 pathway and causing cell cycle arrest. nih.gov

The mechanism of apoptosis induction often involves the activation of caspases, a family of proteases crucial for executing programmed cell death. One study found that a thiazole derivative (compound 4d) induced both early and late apoptosis in MDA-MB-231 cells, with a 57.1-fold increase in early apoptosis and a 51.4-fold increase in late apoptosis compared to untreated cells. mdpi.com This was associated with cell cycle arrest at the G1 and G2/M phases. mdpi.com Other studies have confirmed that thiazole derivatives can induce apoptosis through a mitochondrial-dependent pathway, by enhancing pro-apoptotic genes and inhibiting anti-apoptotic ones. frontiersin.org For example, treatment of MCF-7 breast cancer cells with a specific thiazole derivative led to a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Table 2: Cytotoxic and Pro-Apoptotic Effects on Cancer Cell Lines

| Compound Class | Cell Line | Activity | Key Findings |

|---|---|---|---|

| Isoxazole derivatives | K562 (Leukemia) | Pro-apoptotic | Induced apoptosis in >50% of cells. nih.gov |

| Isoxazoline-1,3,4-thiadiazole hybrids | MCF-7, MDA-MB-231 (Breast) | Cytotoxic, Pro-apoptotic | Induced apoptosis via caspase-3/7 pathway; caused cell cycle arrest. nih.gov |

| Thiazole derivative (4d) | MDA-MB-231 (Breast) | Pro-apoptotic | 57.1-fold increase in early apoptosis; cell cycle arrest at G1 and G2/M. mdpi.com |

| 5-Aryl-1,3,4-thiadiazole derivatives | HepG2 (Liver), MCF-7 (Breast) | Pro-apoptotic | Increased Bax/Bcl-2 ratio and caspase 9 levels. nih.gov |

Angiogenesis Modulation

The modulation of angiogenesis is closely linked to the VEGFR-2 inhibitory activity of isoxazole-thiazole hybrids. By blocking the VEGFR-2 signaling pathway, these compounds can effectively impair the blood supply to tumors, thereby inhibiting their growth and potential for metastasis. nih.gov

Neurological and Central Nervous System Activities

Beyond their anticancer properties, isoxazole-thiazole hybrids have shown promise in the context of neurological and central nervous system (CNS) disorders.

Neuroprotective Effects

Derivatives containing the thiazole scaffold have been investigated for their neuroprotective capabilities. researchgate.net For example, a series of multifunctional thiazole sulfonamides showed neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells, a model for Parkinson's disease. nih.gov Pretreatment with these compounds led to improved cell viability, reduced leakage of lactate (B86563) dehydrogenase (LDH), prevention of mitochondrial dysfunction, and mitigation of intracellular oxidative stress. nih.gov The proposed mechanism involves the activation of sirtuin 1 (SIRT1), suggesting an influence on downstream cascades relevant to Parkinson's disease. nih.gov

Anticonvulsant Mechanisms

The isoxazole and thiazole nuclei are present in various compounds with demonstrated anticonvulsant activity. ptfarm.plpharmahealthsciences.net The evaluation of these compounds often involves animal models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test, which represent generalized tonic-clonic and absence seizures, respectively. pharmahealthsciences.netptfarm.pl

A series of 2,5-disubstituted 1,3,4-thiadiazoles and 1,3,4-oxadiazoles were synthesized and tested for their anticonvulsant activity. ptfarm.pl Compounds with electron-withdrawing substituents, such as a 4-chlorophenyl group, showed excellent activity in providing protection from electrically induced convulsions in mice. ptfarm.pl Similarly, studies on bicyclic isoxazole analogues revealed significant anticonvulsant activity in both MES and PTZ models. pharmahealthsciences.net The presence of a nitrated aromatic ring at the 5-position and a hydroxyl-substituted phenyl ring at the 3-position of the isoxazole core exhibited maximum protection against convulsions. pharmahealthsciences.net Molecular docking studies have suggested that some of these derivatives may exert their effect by binding to and inhibiting γ-aminobutyrate aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. jksus.org

Metabolic Regulation Pathways (e.g., Diacylglycerol Acyltransferase (DGAT) Inhibition)

Isoxazole-thiazole hybrids also play a role in metabolic regulation, notably through the inhibition of Diacylglycerol Acyltransferase (DGAT). DGAT1 is a key enzyme in the final step of triglyceride biosynthesis. nih.gov Inhibiting this enzyme is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. researchgate.net

A series of 5-phenylthiazole (B154837) analogs have been synthesized and evaluated as potent DGAT1 inhibitors. nih.gov One compound in this series, compound 33, exhibited an IC50 of 23 nM in an in vitro enzymatic assay and demonstrated an 87% reduction of plasma triglycerides in an in vivo fat tolerance test in mice. nih.gov This highlights the potential of the thiazole scaffold in developing agents for metabolic diseases. nih.gov Further research has led to the discovery of novel DGAT1 inhibitors containing a thiadiazole core, which also show in vivo activity. researchgate.netnih.gov

DNA Interaction and Nuclease Activity Studies

Isoxazole-thiazole hybrids and related compounds have demonstrated the ability to interact with DNA, a key mechanism for potential anticancer and antimicrobial activities. Studies have shown that thiazole hybrids, in particular, exhibit promising DNA cleavage activity. nih.gov The nuclease activity of these compounds is often evaluated using agarose (B213101) gel electrophoresis with plasmid DNA, such as pBR322. nih.gov In these assays, the conversion of the supercoiled form of the DNA (Form I) to a nicked circular form (Form II) indicates a single-strand break, signifying nuclease-like activity. nih.gov

The interaction is not limited to cleavage; some derivatives can bind to DNA through various modes. Spectroscopic techniques and viscosity tests on copper(II) complexes containing thiazole ligands have shown that these compounds can bind to calf thymus DNA (CT-DNA) via intercalation. nih.gov Other studies on thiazole-quinoline hybrids suggest that groove binding is another primary mode of interaction. rsc.org Furthermore, in silico molecular docking studies have indicated that isoxazole-triazole hybrids can interact with essential enzymes like bacterial DNA gyrase, which is crucial for DNA replication and repair. mdpi.com

A study on novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives revealed that while their inherent nuclease activity was weak, it was significantly enhanced upon irradiation at 365 nm. nih.gov This photo-activated cleavage was attributed to the generation of singlet oxygen and superoxide (B77818) free radicals. nih.gov Specifically, compounds incorporating thienyl and pyridyl moieties showed the highest activity in degrading plasmid DNA under these conditions. nih.gov

Table 1: DNA Interaction and Nuclease Activity of Thiazole-Containing Hybrids

| Compound Type | Method of Study | Observed Interaction/Activity | Reference |

|---|---|---|---|

| Thiazole-based cyanoacrylamide derivatives | Agarose Gel Electrophoresis | Photo-induced DNA cleavage via singlet oxygen and superoxide radicals | nih.gov |

| Copper(II) complexes with thiazole ligand | Spectroscopy, Viscometry | Intercalative binding to CT-DNA | nih.gov |

| Thiazole-quinoline hybrids | Spectroscopic techniques, Molecular Docking | Preferential groove binding and intercalation with ctDNA | rsc.org |

| Isoxazole-triazole hybrids | In Silico Molecular Docking | Interaction with bacterial DNA gyrase | mdpi.com |

Other Pharmacological Mechanisms

Beyond DNA interactions, isoxazole-thiazole hybrids and their constituent heterocyclic derivatives exhibit a wide range of other pharmacological activities.

The analgesic potential of isoxazole derivatives has been demonstrated in various preclinical models. A study evaluating a series of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives using the Eddy's hot plate method found significant analgesic effects. sarpublication.comresearchgate.net This method measures the latency of a pain response to a thermal stimulus.

In this study, specific substitutions on the phenyl ring at the 5-position of the isoxazole core were shown to influence the analgesic potency. sarpublication.comresearchgate.net The compounds were compared against a control group to determine their efficacy.

Table 2: Analgesic Activity of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine Derivatives

| Compound ID | Substituent at 5-phenyl position | Observed Analgesic Activity | Reference |

|---|---|---|---|

| BSM-IIIF | 4-chloro-3-nitro | Potent | sarpublication.comresearchgate.net |

| BSM-IIIC | Not specified | Potent | sarpublication.com |

| BSM-IIID | 4-bromo | Moderate | sarpublication.comresearchgate.net |

| BSM-IIIA | Not specified | Moderate | sarpublication.com |

| Other Derivatives | Various | Poor to significant | sarpublication.comresearchgate.net |

Other related structures, such as isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, have also shown potent analgesic profiles in both hot-plate and acetic acid writhing tests, with some compounds exhibiting efficacy comparable to morphine. scispace.com

Derivatives of isoxazole have been identified as potent antioxidants. The free radical scavenging activity is a key measure of antioxidant potential and is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. nih.gov

A study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated their potent free radical scavenging activity. nih.gov Two compounds, in particular, showed significantly higher potency than the standard antioxidant, Trolox. nih.gov

Table 3: In Vitro Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives (DPPH Assay)

| Compound | IC₅₀ (µg/ml) | Reference |

|---|---|---|

| Compound 2a | 0.45 ± 0.21 | nih.gov |

| Compound 2c | 0.47 ± 0.33 | nih.gov |

| Trolox (Standard) | 3.10 ± 0.92 | nih.gov |

The most potent compound from the in vitro study was selected for in vivo evaluation, where it demonstrated a total antioxidant capacity twofold greater than the standard, Quercetin. nih.gov Other studies on isoxazoline (B3343090) and phenolic thiazole derivatives have also confirmed their significant antioxidant and radical scavenging activities through various assays, including the ABTS radical scavenging assay and reducing power determination. jetir.orgnih.govresearchgate.net

The potential of isoxazole derivatives as anthelmintic agents has been investigated in vitro, using earthworms as a model organism due to their physiological resemblance to intestinal roundworm parasites. wisdomlib.org The activity is typically quantified by measuring the time taken for the compounds to cause paralysis and death of the worms. wisdomlib.orgtsijournals.com

In one study, a series of novel isoxazole derivatives were tested at various concentrations and compared with the standard drug, piperazine (B1678402) citrate. wisdomlib.org One compound emerged as particularly effective.

Table 4: In Vitro Anthelmintic Activity of an Isoxazole Derivative (I-03) vs. Standard

| Compound | Concentration | Effect | Observation | Reference |

|---|---|---|---|---|

| I-03 (3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole) | Various (20, 40, 80 mg/ml) | Paralysis and Death of worms | Consistently outperformed other synthesized compounds and the standard reference, showing significant effects at lower concentrations. | wisdomlib.org |

| Piperazine Citrate (Standard) | Various (20, 40, 80 mg/ml) | Paralysis and Death of worms | Used as a benchmark for activity. | wisdomlib.org |

This demonstrates the potential for developing new anthelmintic medications from the isoxazole scaffold. wisdomlib.org Research on other thiazole derivatives has also shown good anthelmintic activity, further supporting the potential of this class of compounds against parasitic infections. tsijournals.comniscair.res.inresearchgate.net

Isoxazole derivatives have been shown to possess significant immunoregulatory properties, including immunosuppressive effects. mdpi.com The activity of these compounds is often tested in vitro by measuring their ability to inhibit the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMCs), when stimulated by mitogens like phytohemagglutinin A (PHA). nih.gov

A study on a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (compounds MM1–MM10) identified their varying abilities to inhibit PHA-induced PBMC proliferation. nih.gov

Table 5: Immunosuppressive Activity of Isoxazole Derivatives

| Compound | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) | Strongest antiproliferative activity with no toxicity. Inhibited TNF-α production. | Induces apoptosis through increased expression of caspases, Fas, and NF-κB1. | nih.gov |

| MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) | Potent inhibition of carrageenan-induced paw inflammation. Effective in reducing contact sensitivity. | Inhibited expression of caspases 3, 8, and 9 in Jurkat cells. | nih.govnih.gov |

| RM33 (an isoxazole[5,4-e]triazepine derivative) | Potent suppression of both humoral and cellular immune responses in mice. | Not specified | mdpi.com |

The compound designated MM3 was found to be the most promising, exhibiting strong antiproliferative activity without being toxic to a reference cell line. nih.gov Its mechanism of action was further elucidated, showing that it inhibits the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and induces apoptosis in Jurkat cells, which may account for its immunosuppressive effects. nih.gov These findings highlight the therapeutic potential of isoxazole derivatives in managing inflammatory and autoimmune conditions. nih.gov

Structure Activity Relationship Sar Studies of 5 2 Phenyl 1,3 Thiazol 5 Yl Isoxazole Derivatives

Impact of Substituent Position and Nature on Biological Activity

Systematic modifications of the parent scaffold have demonstrated that even minor structural changes can lead to significant variations in biological activity. The key areas for modification include the isoxazole (B147169) core, the thiazole (B1198619) ring, and the peripheral phenyl group.

The isoxazole ring is a crucial component for interaction with biological targets, and its substitution pattern significantly modulates activity. Research on related diaryl isoxazole structures indicates that the substitution on the phenyl ring attached to the isoxazole C4 position is critical for potency. acs.org For instance, altering the position of a chloro group on this phenyl ring or replacing it with other functional groups led to a decrease in cytotoxic potency against cancer cell lines. acs.org This suggests that specific steric and electronic characteristics are required for optimal activity.

Studies on various isoxazole derivatives have consistently shown that positions 3 and 5 are key sites for chemical modification to explore SAR. nih.gov Similarly, the development of 3-chloromethyl substituted isoxazole-5(4H)-ones highlights the importance of substitutions at different positions on the isoxazole ring system for achieving desired biological outcomes. mdpi.com

Table 1: Impact of Isoxazole Core Substitutions on Biological Activity (Illustrative Examples from Related Scaffolds)

| Compound Scaffold | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| 3,4-Diaryl-isoxazole | Moving 4-chloro on C4-phenyl to 2-position | Decreased potency | acs.org |

| 3,4-Diaryl-isoxazole | Replacing 4-chloro on C4-phenyl with fluoro or methoxy | Decreased potency | acs.org |

The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide range of biological activities. nih.govglobalresearchonline.net Modifications on the thiazole ring, particularly at the C2, C4, and C5 positions, are a common strategy to fine-tune the biological profile of derivatives. mdpi.commdpi.com

Research on 2-phenyl-4-trifluoromethylthiazole-5-carboxamides demonstrated that substitutions at these positions are pivotal for anticancer activity. mdpi.com Furthermore, the conversion of functional groups at the C5 position of the thiazole ring into other heterocyclic systems has been shown to alter antimicrobial activity, indicating the C5 position's importance in molecular interactions. mdpi.com The structure-activity relationship studies of 2,5-disubstituted thiazole derivatives revealed that introducing nonpolar, hydrophobic moieties at position 2 can be beneficial for antibacterial activity. nih.gov

Table 2: Influence of Thiazole Ring Modifications on Biological Activity

| Scaffold/Derivative Type | Modification Site | Observation | Reference |

|---|---|---|---|

| 2,5-Disubstituted thiazoles | C2 Position | A nonpolar, hydrophobic moiety is beneficial for antibacterial activity. | nih.gov |

| Thiazole derivatives | C5 Position | Conversion of a ketone group to other heterocycles affects antimicrobial activity. | mdpi.com |

The phenyl ring attached to the thiazole core at the C2 position is a prime site for introducing functional groups to modulate biological activity. The nature and position of these substituents can drastically alter the compound's efficacy.

In studies of 2-phenyl-thiazole-5-carboxamides, introducing a 2-chloro substituent on the phenyl ring, combined with specific substitutions on the carboxamide moiety, yielded the highest anticancer activity against tested cell lines. mdpi.com In another series of arylamino thiazole derivatives, para-substitution on the phenyl ring with either hydrophobic (methyl, ethyl) or hydrophilic (hydroxyl) electron-donating groups resulted in a two- to four-fold improvement in anticancer activity compared to the unsubstituted analog. nih.gov Conversely, for certain diaryl isoxazoles, methylation at the 2-position of a benzyl (B1604629) group was beneficial, whereas methylation at the 3- or 4-positions caused a significant loss of activity. acs.org

Table 3: Effects of Phenyl Ring Functionalization on Anticancer Activity

| Scaffold | Phenyl Ring Substitution | Result | Reference |

|---|---|---|---|

| 2-Phenyl-thiazole-5-carboxamide | 2-Chlorophenyl | Contributed to the highest activity in the series | mdpi.com |

| Arylamino thiazole | p-Methyl, p-Ethyl (hydrophobic) | 2- to 4-fold improvement in activity | nih.gov |

| Arylamino thiazole | p-Hydroxyl (hydrophilic) | 2- to 4-fold improvement in activity | nih.gov |

| 3,4-Diaryl-isoxazole | 2-Methylbenzyl | Increased potency | acs.org |

Physicochemical Property Correlations with Biological Efficacy

The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a molecule's ability to cross biological membranes and reach its target site. nih.govnih.gov A quantitative structure-activity relationship (QSAR) analysis of benzoxazole (B165842) derivatives demonstrated a significant correlation between the lipophilicity parameter and antifungal activity. researchgate.net

For thiazole derivatives, it has been observed that lipophilicity generally increases with molecular volume. nih.gov The electronic nature of substituents also plays a role; electron-withdrawing groups like a phenyl ring tend to increase lipophilicity, whereas electron-donating groups can decrease it. nih.gov Studies on related thiazolo-fused heterocycles revealed that the most lipophilic compounds often contained halogenated phenyl rings, such as 4-bromophenyl or 4-chlorophenyl groups. researchgate.net Establishing a clear relationship between lipophilicity and bioactivity is crucial for designing derivatives with improved pharmacokinetic properties. researchgate.net

Table 4: Lipophilicity and Substituent Effects in Thiazole Derivatives

| Substituent Nature | Effect on Lipophilicity | Reference |

|---|---|---|

| Phenyl (electron-withdrawing) | Increases lipophilicity | nih.gov |

| Electron-donating groups | Decreases lipophilicity | nih.gov |

The parent structure of 5-(2-phenyl-1,3-thiazol-5-yl)isoxazole is achiral. Therefore, stereochemical considerations only become relevant upon the introduction of chiral centers, typically through the addition of asymmetrically substituted side chains.

While specific studies on the stereochemical influence on the activity of this compound derivatives are not extensively reported, it is a fundamental principle in medicinal chemistry that stereoisomers can exhibit significantly different biological activities. Enantiomers or diastereomers of a chiral molecule can interact differently with chiral biological targets such as enzymes and receptors, potentially leading to variations in potency, efficacy, and toxicity profiles. Should future derivatization of this scaffold introduce chirality, the separation and individual biological evaluation of the resulting stereoisomers would be an essential step in the SAR analysis.

Design Principles for Optimized Analogues

The design of optimized analogues of the this compound core is guided by established principles of medicinal chemistry, aiming to enhance desired biological effects while minimizing off-target interactions.

Rational drug design strategies are employed to methodically improve the pharmacological profile of lead compounds. This approach relies on an understanding of the molecular target and the interactions of the compound with it. For derivatives of the phenylthiazole-isoxazole scaffold, clues from initial SAR studies are leveraged for the rational design of improved analogues. nih.gov

One key strategy involves the use of computational modeling and molecular docking to predict how modifications to the scaffold will affect binding to the target protein. This allows for the prioritization of synthetic efforts on compounds most likely to exhibit enhanced activity. For instance, in related diaryl heterocyclic frameworks, understanding the important structural features for antitumor activity guides the design of more potent derivatives. researchgate.net The goal is to identify key pharmacophoric features and optimize their spatial arrangement and electronic properties.

Another critical aspect of rational design is the incorporation of structural modifications to improve physicochemical properties, such as solubility and metabolic stability, which are crucial for in vivo efficacy. For example, the introduction of specific substituents can block sites of metabolism or enhance aqueous solubility.

Scaffold derivatization involves the chemical modification of the core structure to explore the chemical space around the lead compound. This process is fundamental to enhancing both the potency and selectivity of the drug candidate. For the phenylthiazole scaffold, derivatization has been a successful strategy to develop compounds with selective and potent activity against various biological targets. nih.gov

Systematic modifications are typically made to different parts of the this compound scaffold:

The Phenyl Ring: Substituents on the phenyl ring can significantly influence activity. The position, size, and electronic nature (electron-donating or electron-withdrawing) of the substituents are varied to probe their effect on target binding. For example, in a series of related N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides, modifications to the phenyl ring were crucial for improving antitubercular activity. nih.gov

The Thiazole Ring: While the thiazole ring is often a core structural element, modifications can still be explored. However, more commonly, the substituents attached to the thiazole are varied.

The Isoxazole Ring: The isoxazole ring itself is a key part of the pharmacophore. Alterations to this ring are less common than modifications to the appended phenyl group, but derivatization of any available positions can be investigated.

The goal of these derivatizations is to identify analogues with improved interactions with the target, leading to higher potency. Furthermore, by fine-tuning the structure, it is possible to enhance selectivity for the desired target over other related proteins, thereby reducing the potential for off-target side effects. For instance, the insertion of other heterocyclic rings, such as a 1,3,4-oxadiazole, into a phenylthiazole scaffold has been explored to enhance selectivity and potency against fungal strains. nih.gov

The following table summarizes the impact of specific substitutions on the activity of derivatives based on a closely related N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamide scaffold, which provides insights into potential derivatization strategies for this compound.

| Compound | R Group on Phenylamino | R' Group on N-Phenyl | MIC90 (µg/mL) against M. tuberculosis |

| 7a | p-tolyl | Phenyl | 0.125-0.25 |

| 8a | p-tolyl | Pyridin-2-yl | 0.06-0.125 |

Data sourced from a study on substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides. nih.gov

This data illustrates that even minor modifications, such as the replacement of a phenyl group with a pyridinyl group on the carboxamide, can lead to a significant enhancement in potency.

Medicinal Chemistry Strategies and Applications of 5 2 Phenyl 1,3 Thiazol 5 Yl Isoxazole Core Structures

Lead Compound Identification and Optimization

The identification of a lead compound is a critical first step in the drug discovery pipeline. For scaffolds related to 5-(2-phenyl-1,3-thiazol-5-yl)isoxazole, lead compounds are often identified through high-throughput screening or the rational design of molecules based on known biologically active pharmacophores. nih.govnih.gov The 1,3-thiazole ring is a versatile building block for lead generation due to its presence in numerous pharmacologically active substances and the relative ease of synthesizing a diverse library of its derivatives for subsequent optimization. nih.gov

Once a lead compound is identified, the process of lead optimization begins, aiming to enhance potency, selectivity, and pharmacokinetic properties. This is often achieved through the systematic modification of the core structure. For instance, in the development of antitubercular agents based on a related 2-aminothiazole (B372263) core, structure-activity relationship (SAR) studies provided crucial insights for rational design. Researchers discovered that specific substitutions on the phenyl rings of the scaffold significantly influenced the compound's activity against Mycobacterium tuberculosis. nih.gov